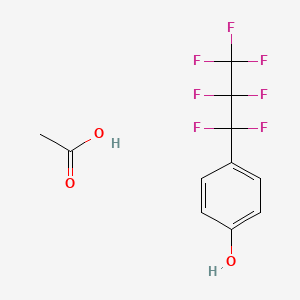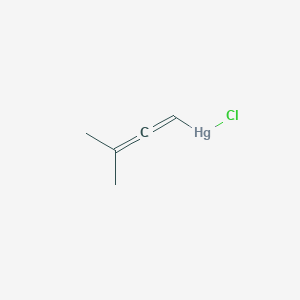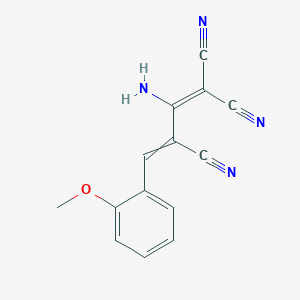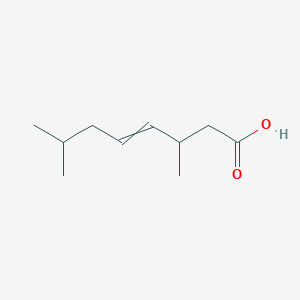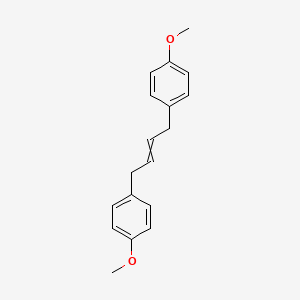
1,1'-(But-2-ene-1,4-diyl)bis(4-methoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(But-2-ene-1,4-diyl)bis(4-methoxybenzene): is an organic compound with the molecular formula C18H20O2 It is a derivative of bisphenol, characterized by the presence of two methoxybenzene groups connected by a but-2-ene-1,4-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(But-2-ene-1,4-diyl)bis(4-methoxybenzene) can be achieved through a multi-step process involving the following key steps:
Thermal Decarboxylation: The starting material, typically a hydroxycinnamic acid derivative, undergoes thermal decarboxylation to form a vinyl phenol intermediate.
Olefin Metathesis: The vinyl phenol intermediate is then subjected to olefin metathesis using a Grubbs-Hoveyda 2nd generation catalyst.
Industrial Production Methods
Industrial production of 1,1’-(But-2-ene-1,4-diyl)bis(4-methoxybenzene) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and column chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
1,1’-(But-2-ene-1,4-diyl)bis(4-methoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and sulfonated derivatives.
Scientific Research Applications
1,1’-(But-2-ene-1,4-diyl)bis(4-methoxybenzene) has several scientific research applications:
Materials Science: Used as a monomer in the synthesis of polymers and copolymers with unique mechanical and thermal properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of high-performance materials, such as resins and coatings.
Mechanism of Action
The mechanism of action of 1,1’-(But-2-ene-1,4-diyl)bis(4-methoxybenzene) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
1,1’-(2-Butene-1,4-diyl)bis(4-methoxybenzene): Similar structure but with different substituents on the aromatic rings.
1,1’-(1-Methylethylidene)bis(4-methoxybenzene): Contains a different central linker, leading to variations in chemical properties.
1,1’-(1,2-Ethanediyl)bis(4-methylbenzene): Another bisphenol derivative with distinct substituents.
Uniqueness
1,1’-(But-2-ene-1,4-diyl)bis(4-methoxybenzene) is unique due to its specific but-2-ene-1,4-diyl linker, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and organic synthesis.
Properties
CAS No. |
61549-44-8 |
|---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
1-methoxy-4-[4-(4-methoxyphenyl)but-2-enyl]benzene |
InChI |
InChI=1S/C18H20O2/c1-19-17-11-7-15(8-12-17)5-3-4-6-16-9-13-18(20-2)14-10-16/h3-4,7-14H,5-6H2,1-2H3 |
InChI Key |
XSGBMQQNCRIMDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC=CCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


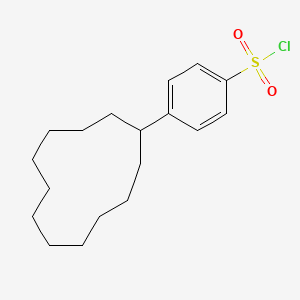
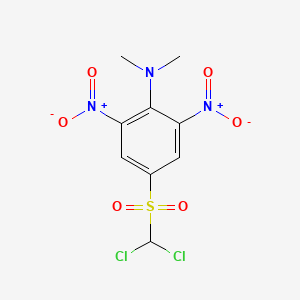
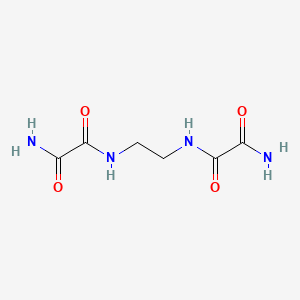


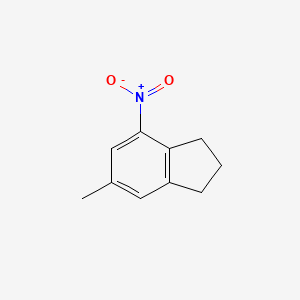
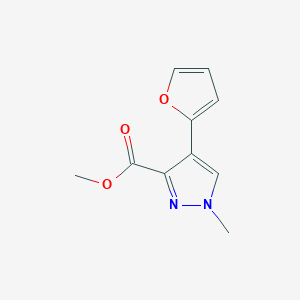
![2,6-Di-tert-butyl-4-{3-[(triphenylsilyl)oxy]propyl}phenol](/img/structure/B14574692.png)
![N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxypropyl)thiourea](/img/structure/B14574696.png)
![1,10-Dihydro-2H-indolo[2,3-b][1,8]naphthyridine-2-thione](/img/structure/B14574697.png)
